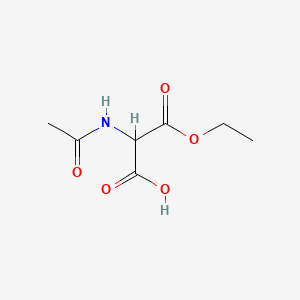

2-Acetamido-3-ethoxy-3-oxopropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-3-ethoxy-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO5/c1-3-13-7(12)5(6(10)11)8-4(2)9/h5H,3H2,1-2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUXDKMVCGSMPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Acetamido-3-ethoxy-3-oxopropanoic Acid and its Diethyl Ester: Core Chemical Properties and Applications in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the chemical properties, synthesis, and applications of 2-acetamido-3-ethoxy-3-oxopropanoic acid and its closely related and more widely utilized derivative, diethyl 2-acetamidomalonate. As versatile building blocks in organic synthesis, particularly for the preparation of amino acids and other bioactive molecules, a thorough understanding of their characteristics is crucial for their effective application in research and drug development.

Nomenclature and Structural Elucidation

This compound, with the CAS number 54681-67-3, is the monoethyl ester of acetamidomalonic acid.[1] However, a significant portion of the available scientific literature and commercial availability centers on its diethyl ester, diethyl 2-acetamidomalonate (CAS: 1068-90-2).[2][3][4] The latter is often referred to by various synonyms, including diethyl acetaminomalonate and diethyl (N-acetylamino)malonate.[3]

Due to the prevalence of data for the diethyl ester, this guide will focus primarily on its properties and applications, while drawing clear distinctions where information pertains specifically to the monoester.

Chemical Structures

Here are the chemical structures of both compounds:

Caption: Chemical structures of the monoester and diester.

Physicochemical Properties

The following table summarizes the key physicochemical properties of diethyl 2-acetamidomalonate. Data for the monoester is less readily available.

| Property | Value | Source |

| Molecular Formula | C9H15NO5 | [2][3] |

| Molar Mass | 217.22 g/mol | [2][3][5] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 95-98 °C | [2][4] |

| Boiling Point | 185 °C at 20 mmHg | [2][4] |

| Solubility | Soluble in chloroform and methanol. Slightly soluble in water, ether, and hot alcohol. | [2][4][5] |

| Density | ~1.285 g/cm³ (rough estimate) | [2] |

Synthesis and Reactivity

Synthesis

A common method for the synthesis of diethyl acetamidomalonate involves the reduction of diethyl isonitrosomalonate. This process typically utilizes a reducing agent, such as zinc powder, in a mixture of glacial acetic acid and acetic anhydride.[5]

Key Reactivity: Malonic Ester Synthesis for Amino Acid Preparation

Diethyl 2-acetamidomalonate is a cornerstone reagent for the synthesis of α-amino acids.[5] Its utility stems from the acidic nature of the α-hydrogen, which can be readily deprotonated by a suitable base to form a stable enolate. This nucleophilic enolate can then be alkylated with a variety of electrophiles. Subsequent hydrolysis and decarboxylation yield the desired α-amino acid.[5] This versatility allows for the preparation of both natural and unnatural α-amino acids.[5]

The general workflow for this synthesis is as follows:

Caption: Generalized workflow for α-amino acid synthesis.

Applications in Research and Drug Development

The primary application of diethyl 2-acetamidomalonate is as a synthetic intermediate.[2][6]

-

Amino Acid Synthesis: As detailed above, it provides a reliable route to a wide array of α-amino acids, which are fundamental building blocks for peptides, proteins, and various pharmaceuticals.[5]

-

Synthesis of Bioactive Molecules: Beyond standard amino acids, it is used to construct more complex molecules. For instance, it is a precursor in the synthesis of fingolimod, a drug used to treat multiple sclerosis.[5]

-

Heterocyclic Chemistry: The reactivity of the methylene group can be exploited in condensation reactions to form various heterocyclic systems.

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound and its derivatives are typically performed using a combination of standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon and proton framework of the molecule.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight and provides fragmentation patterns for structural confirmation.[1]

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups such as carbonyls, amides, and esters.

Safety and Handling

Diethyl 2-acetamidomalonate is considered to be an irritant to the eyes, respiratory system, and skin.[2] It may be harmful if swallowed.[3]

Recommended Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[2]

-

Ventilation: Handle in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place, away from heat and sources of ignition.

-

In Case of Exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]

-

Skin: Wash with soap and plenty of water.[7]

-

Inhalation: Move the person to fresh air.[7]

-

Ingestion: Rinse mouth and do not induce vomiting. Seek medical attention.[7]

-

Experimental Protocol: Alkylation of Diethyl 2-acetamidomalonate

This protocol provides a generalized procedure for the alkylation step in the synthesis of α-amino acids.

Materials:

-

Diethyl 2-acetamidomalonate

-

Anhydrous ethanol

-

Sodium ethoxide

-

Alkyl halide (R-X)

-

Anhydrous dichloromethane

-

1 M Hydrochloric acid

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve diethyl 2-acetamidomalonate in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of sodium ethoxide in ethanol to the stirred solution at room temperature.

-

After stirring for a designated period to ensure complete enolate formation, add the alkyl halide dropwise.

-

Heat the reaction mixture to reflux and monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dilute the residue with dichloromethane and wash sequentially with 1 M hydrochloric acid.[4]

-

Combine the organic layers and dry over anhydrous magnesium sulfate.[4]

-

Filter and concentrate the solution under reduced pressure to obtain the crude alkylated product, which can be purified by crystallization or chromatography.[4]

References

- ChemBK. (2022, October 16).

- BLD Pharm. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14041, Acetamidomalonic acid diethyl ester.

- ChemicalBook. (2023, November 28).

- Wikipedia. (n.d.).

- Sigma-Aldrich. (2023, December 24).

- Fisher Scientific. (2015, March 19).

- Fisher Scientific. (n.d.).

- MedchemExpress. (n.d.).

Sources

- 1. 54681-67-3|this compound|BLD Pharm [bldpharm.com]

- 2. chembk.com [chembk.com]

- 3. Acetamidomalonic acid diethyl ester | C9H15NO5 | CID 14041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diethyl acetamidomalonate | 1068-90-2 [chemicalbook.com]

- 5. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. fishersci.com [fishersci.com]

Introduction: The Pivotal Role of Diethyl Acetylaminomalonate in Synthetic Chemistry

An In-depth Technical Guide to the Synthesis and Characterization of Diethyl Acetylaminomalonate

Diethyl acetylaminomalonate (DEAM), with CAS Number 1068-90-2, is a derivative of diethyl malonate that has established itself as a cornerstone intermediate in modern organic synthesis.[1] Structurally, it is a diethyl ester of acetamidomalonic acid, presenting as a stable, white to light yellow crystalline powder.[2] Its significance lies in its unique trifunctional nature: a protected amine (the acetamido group), an acidic α-hydrogen, and two ester functionalities. This arrangement makes DEAM an exceptionally versatile building block, particularly as a synthetic equivalent of the glycine anion, enabling the streamlined preparation of a vast array of natural and unnatural α-amino acids.[3]

The compound's utility extends beyond fundamental amino acid synthesis into the realm of complex pharmaceutical development. It serves as a key precursor in the synthesis of various biologically active compounds, including vitamins, barbiturates, and notable drugs like Fingolimod, which is used in the treatment of multiple sclerosis.[2][4] A thorough understanding of its synthesis and a complete command of its characterization are therefore indispensable for researchers, scientists, and professionals in drug development. This guide provides a detailed exploration of the most reliable synthetic methodologies, field-proven characterization protocols, and the mechanistic logic that underpins its application.

Key Compound Identifiers:

-

IUPAC Name: diethyl 2-acetamidopropanedioate[5]

-

Molecular Formula: C₉H₁₅NO₅[5]

-

Molar Mass: 217.22 g·mol⁻¹[6]

-

Appearance: White to light yellow crystalline powder[2]

-

Solubility: Low solubility in water, but good solvency in lower alcohols and chloroform.[6]

Core Synthesis Pathways: From Bulk Reagents to High-Purity Intermediate

The preparation of diethyl acetylaminomalonate is most practically and widely achieved via a robust two-step, one-pot procedure starting from the readily available diethyl malonate.[7] This method, detailed in Organic Syntheses, is prized for its reliability and good yields.[8] An alternative, though less common, route involves the direct acetylation of diethyl aminomalonate hydrochloride.[2]

Primary Synthesis Route: Nitrosation and Reductive Acetylation of Diethyl Malonate

This well-established pathway proceeds through the formation of an isonitroso intermediate, which is then reduced and acetylated in the same reaction vessel to yield the final product.[7]

Causality Behind Experimental Choices:

-

Nitrosation: The first step leverages the acidity of the α-hydrogen in diethyl malonate. In the presence of acetic acid, sodium nitrite generates a nitrosating agent (nitrous acid and its derivatives). The diethyl malonate forms an enolate, which acts as a nucleophile, attacking the nitrosating agent to form diethyl isonitrosomalonate.[7] Maintaining a low temperature (around 5°C) during the sodium nitrite addition is critical to control the exothermic reaction and prevent the decomposition of unstable nitrous acid.[8]

-

Reductive Acetylation: The subsequent step is a clever cascade of reactions. Zinc dust is an effective and economical reducing agent for converting the oxime (isonitroso) group to an amine.[6] This reduction is performed in a mixture of glacial acetic acid and acetic anhydride. The newly formed, highly reactive amine is immediately acetylated in situ by the acetic anhydride present in the reaction medium. This prevents self-condensation or other side reactions of the unstable aminomalonate intermediate.[6][8] The temperature is maintained between 40-50°C to ensure a sufficient reaction rate without causing degradation.[8]

Adapted from Organic Syntheses, Coll. Vol. 4, p.291 (1963); Vol. 35, p.43 (1955).[8]

Part A: Synthesis of Diethyl Isonitrosomalonate (Intermediate)

-

Equip a 500-mL three-necked, round-bottomed flask with a mechanical stirrer and a thermometer.

-

Add 50 g (0.312 mole) of diethyl malonate to the flask.

-

Cool the flask in an ice bath and, while stirring, add a pre-mixed solution of 57 ml of glacial acetic acid and 81 ml of water.

-

While maintaining the internal temperature at approximately 5°C, add 65 g (0.944 mole) of solid sodium nitrite in small portions over 1.5 hours.

-

After the addition is complete, remove the ice bath and continue stirring for 4 hours. The temperature will naturally rise.[7]

-

Transfer the reaction mixture to a separatory funnel and extract twice with 50-ml portions of ether. The combined ethereal solution contains the diethyl isonitrosomalonate intermediate and is used directly in the next step without purification. Caution: This intermediate has been known to explode during distillation.[8]

Part B: Reductive Acetylation to Diethyl Acetylaminomalonate

-

In a 1-L three-necked, round-bottomed flask fitted with a mechanical stirrer, thermometer, and dropping funnel, combine the ethereal solution of diethyl isonitrosomalonate from Part A, 86 g (0.842 mole) of acetic anhydride, and 225 ml (3.95 moles) of glacial acetic acid.[8]

-

With vigorous stirring, add 78.5 g (1.20 moles) of zinc dust in small portions over 1.5 hours, ensuring the reaction temperature is maintained between 40–50°C.

-

After the zinc addition is complete, continue stirring for an additional 30 minutes.

-

Filter the reaction mixture with suction and wash the zinc residue thoroughly with two 200-ml portions of glacial acetic acid.

-

Combine the filtrate and washings and concentrate under reduced pressure on a steam bath until a thick, partially crystallized oil remains.

-

Purification: To the residue, add 100 ml of water and warm the flask on a steam bath until the solid melts. Stir the hot mixture of oil and water rapidly in an ice bath to induce the crystallization of a fine white product.[8]

-

After cooling for an additional hour, collect the product by filtration, wash once with cold water, and dry at 50°C. The typical yield is 52–53 g (77–78%).[8]

Caption: Primary synthesis route for Diethyl Acetylaminomalonate.

Alternative Synthesis: Acetylation of Diethyl Aminomalonate Hydrochloride

This method is viable when diethyl aminomalonate hydrochloride is available as a starting material. It involves a straightforward N-acetylation reaction.

Causality Behind Experimental Choices:

-

Base: Triethylamine, a non-nucleophilic organic base, is used to deprotonate the ammonium salt of diethyl aminomalonate hydrochloride, liberating the free amine. An excess (3 equivalents) is used to ensure complete deprotonation and to neutralize the HCl byproduct generated from the reaction with acetyl chloride.[2]

-

Acylating Agent: Acetyl chloride is a highly reactive acylating agent that readily reacts with the primary amine to form the stable amide bond. The reaction is typically performed at 0°C to control its reactivity and minimize side reactions.[2]

-

Dissolve diethyl 2-aminomalonate hydrochloride (1.69 g, 8.0 mmol) and triethylamine (3.4 mL, 24 mmol, 3.0 eq.) in dichloromethane (120 mL) in a flask cooled to 0°C.[2]

-

Slowly add acetyl chloride (0.57 mL, 8.0 mmol, 1.0 eq.) dropwise with stirring.

-

Allow the reaction mixture to gradually warm to room temperature and stir overnight.[2]

-

Upon completion, dilute the mixture with dichloromethane (100 mL).

-

Wash the organic layer sequentially with 1 M hydrochloric acid (3 x 60 mL) to remove excess triethylamine and its salt.

-

Back-extract the aqueous phase with dichloromethane (2 x 60 mL).

-

Combine all organic layers and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the pure white solid product (Typical yield: 96%).[2]

Comprehensive Characterization: A Self-Validating System

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized diethyl acetylaminomalonate. A combination of physical property measurements and spectroscopic analysis provides a robust, self-validating dataset.

Physical and Spectroscopic Data Summary

The following tables summarize the key characterization data for diethyl acetylaminomalonate.

Table 1: Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 95–97 °C | [8] |

| Appearance | White crystalline powder | [2] |

| Molecular Formula | C₉H₁₅NO₅ | [5] |

| Molar Mass | 217.22 g/mol |[6] |

Table 2: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|---|

| 6.67 | d | 1H | 5.7 | NH |

| 5.18 | d | 1H | 7.1 | α-CH |

| 4.27 | m | 4H | - | -O-CH₂ -CH₃ |

| 2.08 | s | 3H | - | -C(=O)-CH₃ |

| 1.30 | t | 6H | 7.1 | -O-CH₂-CH₃ |

Data sourced from BenchChem and ChemicalBook.[1][2]

Table 3: ¹³C NMR Spectroscopic Data (75 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 169.5 - 169.9 | C =O (amide) |

| 166.5 | C =O (ester) |

| 62.6 | -O-C H₂-CH₃ |

| 56.5 | α-C H |

| 22.8 | -C(=O)-C H₃ |

| 14.0 | -O-CH₂-C H₃ |

Data sourced from BenchChem and ChemicalBook.[1][2]

Table 4: Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3300 | N-H stretch | Amide |

| ~1740 | C=O stretch | Ester |

| ~1680 | C=O stretch | Amide I band |

| ~1530 | N-H bend | Amide II band |

Data sourced from BenchChem.[1]

Table 5: Mass Spectrometry (MS) Data

| m/z | Proposed Fragment |

|---|---|

| 218 | [M+H]⁺ |

| 102 | [M - COOC₂H₅ - C₂H₅]⁺ |

Data sourced from BenchChem and PubChem.[1][5]

Standardized Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-25 mg of diethyl acetylaminomalonate in approximately 0.7 mL of a deuterated solvent (commonly chloroform-d, CDCl₃) in a high-quality NMR tube.[1]

-

Record the spectrum on a suitable NMR spectrometer (e.g., 300 MHz).

-

Reference the chemical shifts to an internal standard, typically tetramethylsilane (TMS), at 0.00 ppm. For ¹³C NMR, the solvent peak can be used as a secondary reference.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Place a small amount of the solid diethyl acetylaminomalonate sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[1]

-

Alternatively, prepare a KBr pellet or a Nujol mull.

-

Record the spectrum over the standard mid-IR range of 4000-400 cm⁻¹.

-

Acquire a background spectrum prior to the sample scan to subtract atmospheric CO₂ and water vapor contributions.[1]

Mass Spectrometry (MS):

-

Acquire mass spectra using a mass spectrometer, often coupled with Gas Chromatography (GC-MS) for sample introduction and separation.

-

For GC-MS analysis, introduce the sample into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer.

-

Use Electron Ionization (EI) to generate ions, which are then separated by their mass-to-charge (m/z) ratio.[1]

Caption: Workflow for the spectroscopic characterization of DEAM.

Field-Proven Applications: The Acetamidomalonate Synthesis of α-Amino Acids

The primary application of diethyl acetylaminomalonate is in the synthesis of α-amino acids. This method, a powerful variation of the malonic ester synthesis, allows for the introduction of virtually any desired side chain onto the glycine backbone.[9][10]

Mechanistic Pillars:

-

Deprotonation: The α-carbon of DEAM is flanked by two electron-withdrawing ester groups, making the attached proton acidic. A strong base, such as sodium ethoxide (NaOEt), is used to quantitatively deprotonate this carbon, forming a resonance-stabilized enolate. This enolate is a potent nucleophile.[11]

-

Alkylation: The enolate attacks an alkyl halide (R-X) in a classic Sₙ2 reaction. This step attaches the desired 'R' group—the future amino acid side chain—to the α-carbon.[10]

-

Hydrolysis and Decarboxylation: The final stage involves heating the alkylated product with aqueous acid (e.g., HCl). This single step accomplishes three transformations: hydrolysis of the two ester groups to carboxylic acids, hydrolysis of the amide to a primary amine (as its ammonium salt), and decarboxylation of the resulting malonic acid derivative to yield the final racemic α-amino acid.

Caption: General workflow for α-amino acid synthesis using DEAM.

This reliable sequence allows for the synthesis of complex amino acids, such as phenylalanine (using benzyl chloride as the alkylating agent) and even the oxidation-sensitive tryptophan.[6]

Conclusion

Diethyl acetylaminomalonate is a fundamentally important and highly versatile intermediate in synthetic organic chemistry. The well-documented synthesis from diethyl malonate via nitrosation and reductive acetylation provides a reliable and scalable route to high-purity material. Its structure can be unequivocally confirmed through a standard suite of spectroscopic techniques, including NMR, IR, and mass spectrometry. For researchers and professionals in drug discovery and development, a mastery of the synthesis and characterization of DEAM is a critical skill, as it serves as the gateway to a vast library of custom-designed α-amino acids and other complex molecular architectures essential for advancing modern medicine.

References

-

PubChem, National Institutes of Health. Acetamidomalonic acid diethyl ester | C9H15NO5 | CID 14041. [Link]

-

Zambito, A. J., & Howe, E. E. (1960). Diethyl acetamidomalonate. Organic Syntheses, 40, 21. DOI: 10.15227/orgsyn.040.0021. [Link]

- Google Patents. (2020).

-

Wikipedia. Diethyl acetamidomalonate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Diethyl Acetamidomalonate in Pharmaceutical Synthesis. [Link]

-

Pearson+. Synthesis of Amino Acids: Acetamidomalonic Ester Synthesis Explained. [Link]

- Google Patents. (2015).

-

University of Calgary. Ch27: Synthesis of amino acids. [Link]

-

Reddit. (2021). Could anyone propose a mechanism for the following synthesis of Diethyl acetamidomalonate?[Link]

-

Wikipedia. Malonic ester synthesis. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Diethyl acetamidomalonate | 1068-90-2 [chemicalbook.com]

- 3. Diethyl Acetamidomalonate | Research Chemicals Supplier [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Acetamidomalonic acid diethyl ester | C9H15NO5 | CID 14041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of Amino Acids: Acetamidomalonic Ester Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 11. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

Diethyl 2-Acetamidomalonate: A Comprehensive Technical Guide for the Synthetic Chemist

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the physical and chemical properties of diethyl 2-acetamidomalonate. With full editorial control, this document is structured to provide a logical and intuitive flow of information, moving from fundamental characteristics to practical applications. As a senior application scientist, the focus is not merely on presenting data but on explaining the causality behind experimental choices and ensuring that the described protocols are robust and self-validating.

Introduction: The Strategic Importance of Diethyl 2-Acetamidomalonate in Synthesis

Diethyl 2-acetamidomalonate (DEAM) is a crystalline solid that serves as a cornerstone in synthetic organic chemistry, particularly in the synthesis of α-amino acids.[1][2] Its structure, which is a derivative of diethyl malonate, is uniquely suited for this purpose.[1] The central carbon is activated by two flanking ester groups, making its proton acidic and easily removable. The N-acetyl group provides the necessary nitrogen atom for the eventual amino acid, while also serving as a protecting group during the initial alkylation steps. This combination of features makes DEAM an achiral glycine equivalent, enabling the construction of a vast array of both natural and unnatural amino acids through the well-established malonic ester synthesis pathway.[1][3] Its utility extends to the synthesis of various pharmaceuticals, including the immunosuppressant Fingolimod.[1]

Physicochemical Properties: A Foundation for Application

A comprehensive understanding of a reagent's physical properties is critical for its proper handling, storage, and use in experimental design. The key physicochemical data for diethyl 2-acetamidomalonate are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₅NO₅ | [1][4][5][6][7] |

| Molecular Weight | 217.22 g/mol | [1][4][5][6] |

| Appearance | White to light yellow crystalline powder | [3][4][5][7] |

| Melting Point | 95-98 °C | [5][6][7][8] |

| Boiling Point | 185 °C at 20 mmHg | [4][5][6][7][8] |

| Solubility | Soluble in hot alcohol, chloroform, and methanol; slightly soluble in ether and hot water.[1][4][5][7][8] | |

| pKa | ~11.93 (Predicted) | [5][7][8] |

Expert Insight: The melting point of 95-98 °C is a key indicator of purity; a broad or depressed melting range may suggest impurities. The pKa of the alpha-proton, while predicted, highlights its significant acidity for a carbon acid, which is the lynchpin of its reactivity. This acidity allows for deprotonation with common, non-aqueous bases like sodium ethoxide, a crucial first step in its synthetic applications.

Chemical Reactivity and Mechanistic Pathways

The synthetic utility of DEAM is dominated by the chemistry of its acidic α-hydrogen. The application of a suitable base generates a resonance-stabilized enolate, which is a potent nucleophile.

Enolate Formation: The Nucleophilic Powerhouse

The reaction is initiated by deprotonating the carbon atom situated between the two carbonyl groups of the ester functionalities.

Causality in Base Selection: The choice of base is critical. Sodium ethoxide (NaOEt) in ethanol is frequently employed.[1] Using the ethoxide anion is a deliberate choice to prevent transesterification, a potential side reaction where a different alkoxide base could swap with the ethyl groups of the ester. This ensures the integrity of the DEAM molecule during enolate formation.

Caption: Deprotonation of DEAM to form a stabilized enolate nucleophile.

Alkylation and Transformation to α-Amino Acids

Once formed, the enolate can be alkylated by various electrophiles, typically primary alkyl halides, in a standard Sₙ2 reaction. This step introduces the desired side chain ("R" group) of the target amino acid. The subsequent steps involve acidic hydrolysis, which removes the acetyl protecting group and hydrolyzes the ester groups to carboxylic acids, followed by thermal decarboxylation to yield the final racemic α-amino acid.[1]

Caption: The two-stage process of amino acid synthesis using DEAM.

Experimental Protocol: Synthesis of DL-Tryptophan

This protocol provides a validated, step-by-step methodology for the synthesis of DL-Tryptophan, a common application of DEAM chemistry.[2]

Trustworthiness and Self-Validation: This protocol incorporates clear checkpoints. The success of the alkylation can be monitored by Thin Layer Chromatography (TLC), observing the consumption of DEAM and the appearance of a new, higher-Rf product. The final isolation of Tryptophan, confirmed by its melting point and spectral data (¹H NMR, IR), validates the entire sequence.

Materials:

-

Diethyl 2-acetamidomalonate (DEAM)

-

Gramine (3-(Dimethylaminomethyl)indole)

-

Anhydrous Toluene

-

Sodium Hydride (60% dispersion in mineral oil)

-

Aqueous Hydrochloric Acid (HCl)

-

Aqueous Sodium Hydroxide (NaOH)

-

Standard reflux and extraction glassware

Procedure:

Step 1: Enolate Formation and Alkylation

-

To a flame-dried 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 150 mL of anhydrous toluene.

-

Carefully add 4.4 g (0.11 mol) of sodium hydride (60% dispersion). Caution: Sodium hydride reacts violently with water.

-

With stirring, add a solution of 21.7 g (0.10 mol) of diethyl 2-acetamidomalonate in 50 mL of anhydrous toluene dropwise over 30 minutes.

-

Heat the resulting mixture to reflux. Hydrogen gas will be evolved.

-

After hydrogen evolution ceases (approx. 1 hour), add a solution of 17.4 g (0.10 mol) of gramine in 50 mL of anhydrous toluene.

-

Maintain the reflux for 15 hours. The reaction progress can be monitored by TLC. A salt will precipitate during the reaction.

Step 2: Hydrolysis and Decarboxylation

-

After cooling the reaction mixture, carefully add 100 mL of water to quench any unreacted sodium hydride.

-

Separate the toluene layer and wash it with 100 mL of 10% aqueous HCl, followed by 100 mL of water.

-

Combine the toluene solution with 100 mL of 20% aqueous NaOH and heat to reflux with vigorous stirring for 4 hours to hydrolyze the ester and amide groups.

-

Cool the mixture and separate the aqueous layer. Acidify the aqueous layer to pH 6 with concentrated HCl.

-

Heat the acidified solution to reflux for 2 hours to effect decarboxylation.

Step 3: Isolation and Purification

-

Cool the solution in an ice bath. DL-Tryptophan will precipitate.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from aqueous ethanol to yield pure DL-Tryptophan.

-

Dry the product under vacuum. The expected yield is typically high (>90%).

Safety and Handling

Proper safety protocols are mandatory when handling diethyl 2-acetamidomalonate and the reagents used in its reactions.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing.[9] Harmful if swallowed.[9]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[9] Keep away from strong oxidizing agents, acids, and bases.[9][10]

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases, which can cause exothermic or hazardous reactions.[10]

-

Decomposition: When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[7][9]

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14041, Acetamidomalonic acid diethyl ester. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl acetamidomalonate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). diethyl acetamidomalonate. Retrieved from [Link]

-

Chembk. (n.d.). Diethyl-2-acetamidomalonate. Retrieved from [Link]

-

Georganics. (n.d.). Diethyl acetamidomalonate. Retrieved from [Link]

-

ACS Publications. (1979). Synthesis of .alpha.-amino acids by alkylation of diethyl acetamidomalonate in the presence of palladium complexes. The Journal of Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN104610082A - Preparation method of diethyl acetamidomalonate.

-

University of Calgary. (n.d.). Ch27: Synthesis of amino acids. Retrieved from [Link]

Sources

- 1. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Diethyl Acetamidomalonate | Research Chemicals Supplier [benchchem.com]

- 4. Acetamidomalonic acid diethyl ester | C9H15NO5 | CID 14041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 乙酰氨基丙二酸二乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Diethyl acetamidomalonate CAS#: 1068-90-2 [m.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. fishersci.com [fishersci.com]

- 10. dcfinechemicals.com [dcfinechemicals.com]

Introduction: The Acetamidomalonate Scaffold as a Cornerstone of Amino Acid Synthesis

An In-depth Technical Guide to the Reaction Mechanism of Acetamidomalonates

Diethyl acetamidomalonate (DEAM) and its derivatives, such as 2-acetamido-3-ethoxy-3-oxopropanoic acid (the monoethyl ester of acetamidomalonate), represent a class of highly versatile and indispensable reagents in modern organic synthesis.[1] These compounds serve as pivotal achiral glycine equivalents, providing a robust and reliable platform for the preparation of a vast array of both natural and unnatural α-amino acids.[2] The synthetic power of the acetamidomalonate scaffold lies in a well-established, three-stage reaction sequence known as the amidomalonate synthesis, which is an extension of the classical malonic ester synthesis.[2][3] This pathway proceeds through the strategic formation of a stabilized enolate, followed by a carbon-carbon bond-forming alkylation, and culminates in a hydrolysis and decarboxylation cascade to yield the target α-amino acid.[4]

This guide provides a detailed exploration of the core reaction mechanisms associated with acetamidomalonates, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and the physicochemical principles governing each step. Tailored for researchers, scientists, and drug development professionals, this document elucidates the journey from starting material to final product with technical precision.

Part 1: Synthesis of the Core Reagent: Diethyl Acetamidomalonate (DEAM)

The most practical and widely adopted route to the core reagent, diethyl acetamidomalonate, begins with the readily available diethyl malonate. The synthesis is a robust two-step, one-pot procedure that consistently delivers high yields of the desired product.[5][6]

Reaction Pathway

-

Nitrosation: Diethyl malonate is first treated with sodium nitrite in an acidic medium (typically acetic acid). This in situ generation of nitrous acid leads to the formation of a nitrosating species that attacks the enol form of diethyl malonate, yielding the intermediate, diethyl isonitrosomalonate.[6]

-

Reductive Acetylation: The isonitroso intermediate is then reduced and acetylated in the same reaction vessel. Zinc powder in a mixture of glacial acetic acid and acetic anhydride is the standard reagent system.[2][6][7] The zinc reduces the oxime group to an amine, which is immediately acetylated by the acetic anhydride present to form the stable, crystalline diethyl acetamidomalonate.[5][6]

Caption: Synthesis workflow for Diethyl Acetamidomalonate (DEAM).

Experimental Protocol: Synthesis of Diethyl Acetamidomalonate

This protocol is adapted from the validated procedure in Organic Syntheses.[5][6]

Step A: Diethyl Isonitrosomalonate Formation

-

Equip a 500-mL three-necked, round-bottomed flask with a mechanical stirrer and a thermometer.

-

Charge the flask with 50 g (0.312 mol) of diethyl malonate.

-

Cool the flask in an ice bath and, with stirring, add a pre-mixed solution of 57 mL of glacial acetic acid and 81 mL of water.

-

Maintain the internal temperature at approximately 5°C while adding 65 g (0.944 mol) of solid sodium nitrite in small portions over 1.5 hours.

-

After the addition is complete, remove the ice bath and continue stirring for 4 hours. The temperature will naturally rise to a maximum of 34–38°C.[6]

-

Transfer the reaction mixture to a separatory funnel and extract with two 50-mL portions of ether. The combined ethereal solution is used directly in the next step.

Step B: Reductive Acetylation to Diethyl Acetamidomalonate

-

In a 1-L, three-necked flask, combine the ethereal solution of diethyl isonitrosomalonate from Step A, 86 g (0.842 mol) of acetic anhydride, and 225 mL (3.95 mol) of glacial acetic acid.

-

With vigorous stirring, add 78.5 g (1.20 mol) of zinc dust in small portions, maintaining the reaction temperature between 40–50°C.

-

After the zinc addition is complete, stir for an additional 30 minutes.

-

Filter the mixture with suction and wash the zinc acetate cake with two 200-mL portions of glacial acetic acid.[5][7]

-

Combine the filtrate and washings and concentrate under reduced pressure to a thick oil.

-

To purify, add 100 mL of water and warm on a steam bath until the oil melts. Stir rapidly in an ice bath to crystallize the product.

-

Collect the fine white crystals by filtration. The typical yield is 52–53 g (77–78%).[5]

Part 2: The Core Reaction Mechanism: Amidomalonate Synthesis

The true utility of DEAM is realized in its application for synthesizing α-amino acids. This process hinges on three distinct mechanistic steps.

Step 1: Enolate Formation (Deprotonation)

The foundational step of the amidomalonate synthesis is the deprotonation of the α-carbon. The hydrogen atom on the carbon flanked by two ester carbonyls and an acetamido group is significantly acidic (pKa ≈ 11.9) for a carbon-bound proton.[8] This acidity arises from the powerful resonance stabilization of the resulting conjugate base (the enolate), where the negative charge is delocalized over the α-carbon and, more significantly, the two oxygen atoms of the carbonyl groups.[4][9]

Causality of Reagent Choice:

-

Base: Sodium ethoxide (NaOEt) in absolute ethanol is the base of choice.[2][4] Using an alkoxide that matches the ester groups (ethoxide for a diethyl ester) is critical. This prevents transesterification, a competing reaction where a different alkoxide could swap with the ethyl groups of the ester, leading to a mixture of products.[10]

-

Solvent: Anhydrous (absolute) ethanol is used as the solvent to ensure the ethoxide base is not consumed by reaction with water.

Caption: Resonance stabilization of the enolate intermediate.

Step 2: C-Alkylation via S_N2 Reaction

The resonance-stabilized enolate is a potent carbon nucleophile. It readily attacks a suitable electrophile, most commonly an alkyl halide, in a classic S_N2 (bimolecular nucleophilic substitution) reaction to form a new carbon-carbon bond.[4][11]

Causality of Substrate Choice & Conditions:

-

Electrophile: The success of this step is highly dependent on the structure of the alkyl halide (R-X).[12]

-

Excellent Yields: Primary (1°) and benzylic halides (e.g., benzyl chloride for phenylalanine synthesis) are ideal substrates as they are sterically accessible and reactive in S_N2 displacements.[2][12]

-

Moderate Yields: Secondary (2°) halides can be used but often lead to lower yields due to a competing E2 (elimination) side reaction.[12]

-

Unsuitable: Tertiary (3°) halides are not used as they will almost exclusively undergo elimination.

-

-

Reaction Control: The reaction is typically heated to reflux to ensure a sufficient reaction rate.[4]

Caption: S_N2 alkylation of the enolate intermediate.

Step 3: Hydrolysis and Decarboxylation

The final stage transforms the alkylated intermediate into the desired α-amino acid. This is achieved by heating the intermediate in the presence of a strong aqueous acid, such as concentrated hydrochloric acid.[4] This single step accomplishes three crucial transformations:

-

Ester Hydrolysis: Both ethyl ester groups are hydrolyzed to carboxylic acids through acid-catalyzed nucleophilic acyl substitution.[13]

-

Amide Hydrolysis: The acetamido protecting group is also hydrolyzed, revealing the primary amine of the amino acid.

-

Decarboxylation: The resulting intermediate is a substituted aminomalonic acid, which is a β-dicarboxylic acid. Compounds of this type are thermally unstable and readily lose one molecule of carbon dioxide upon heating, driven by the formation of a stable six-membered cyclic transition state. This decarboxylation is often spontaneous under the reaction conditions.

Caption: Final hydrolysis and decarboxylation sequence.

Experimental Protocol: Synthesis of DL-Phenylalanine

This protocol illustrates the alkylation, hydrolysis, and decarboxylation steps.[4]

Step A: Alkylation

-

In a flame-dried round-bottom flask equipped with a reflux condenser, prepare a solution of sodium ethoxide by carefully adding 1.2 g (0.052 mol) of sodium metal to 75 mL of absolute ethanol.

-

Once all the sodium has dissolved, add 11.5 g (0.053 mol) of diethyl acetamidomalonate.

-

Add 6.7 g (0.053 mol) of benzyl chloride dropwise to the mixture.

-

Heat the reaction mixture to reflux with stirring for 3 hours.

-

Filter the hot mixture to remove the precipitated sodium chloride and evaporate the solvent under reduced pressure to obtain the crude diethyl acetamidobenzylmalonate.

Step B: Hydrolysis and Decarboxylation

-

To the crude product from Step A, add 50 mL of concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture in an ice bath to precipitate the crude phenylalanine hydrochloride.

-

Isolate the product by filtration. To obtain the free amino acid, dissolve the hydrochloride salt in a minimum amount of water and adjust the pH to the isoelectric point of phenylalanine (~pH 5.5) with a base like ammonium hydroxide.[4]

-

Collect the precipitated DL-phenylalanine by filtration, wash with cold water and ethanol, and dry. The overall yield from DEAM is typically around 65%.[2]

Part 3: Quantitative Data and Experimental Considerations

Physicochemical Properties of Diethyl Acetamidomalonate

| Property | Value | Reference(s) |

| CAS Number | 1068-90-2 | [8][14][15] |

| Molecular Formula | C₉H₁₅NO₅ | [8][16] |

| Molar Mass | 217.22 g·mol⁻¹ | [2][8] |

| Appearance | White to light yellow crystalline powder | [8][14] |

| Melting Point | 95-98 °C | [8][14][15] |

| Boiling Point | 185 °C @ 20 mmHg | [8][14][15] |

| Solubility | Soluble in chloroform, methanol, hot alcohol; slightly soluble in water. | [2][8][14] |

| pKa (α-proton) | ~11.93 (Predicted) | [8][14][15] |

Comparative Yields with Various Alkylating Agents

The choice of alkylating agent has a profound impact on the yield of the C-alkylation step. The data below provides a comparative overview.

| Alkylating Agent | Type | Product | Reported Yield (%) | Reference(s) |

| Benzyl Chloride | Benzylic | rac-Phenylalanine | ~65% | [2][12] |

| Gramine / Derivatives | Benzylic-like | rac-Tryptophan | >90% | [2][12] |

| Propiolactone | Primary | rac-Glutamic Acid | ~87% | [2] |

| Methyl Iodide | Methyl | (Tryptophan precursor) | >90% | [12] |

| n-Butyl Bromide | Primary | (Leucine precursor) | ~76% (with diethyl malonate) | [12] |

| sec-Butyl Bromide | Secondary | (Isoleucine precursor) | ~83% (with diethyl malonate) | [12] |

Troubleshooting Insights: For sterically hindered substrates where hydrolysis is difficult, more forcing conditions may be necessary. A mixture of 48% hydrobromic acid and glacial acetic acid at reflux has proven effective for challenging substrates, as it enhances both reactivity and solubility.[17] However, be aware that harsh conditions can sometimes promote decarboxylation prematurely or lead to side reactions.[17][18]

Part 4: Broader Synthetic Applications

While the synthesis of α-amino acids is its primary application, the versatile acetamidomalonate scaffold can be directed toward other valuable molecular classes.

-

Synthesis of α-Hydroxycarboxylic Acids: The amine functionality in the synthesized α-amino acids can be converted to a hydroxyl group through diazotization (treatment with nitrous acid) followed by hydrolysis, providing access to α-hydroxy acids.[1][2]

-

Pharmaceutical Intermediates: DEAM is a crucial starting material in multi-step syntheses of complex pharmaceuticals. A notable example is its use in several synthetic routes to produce Fingolimod, an immunosuppressant for treating multiple sclerosis.[1][2]

Conclusion

The reaction mechanism of this compound and its parent diester, diethyl acetamidomalonate, is a testament to the elegance and power of classical organic reactions. The amidomalonate synthesis, grounded in the fundamental principles of enolate chemistry, nucleophilic substitution, and hydrolysis, provides an exceptionally reliable and adaptable method for constructing the α-amino acid backbone. By understanding the causality behind each step—from the choice of base to prevent transesterification to the selection of an appropriate alkyl halide to maximize S_N2 efficiency—researchers can harness this chemistry to build a nearly limitless variety of amino acid structures, driving innovation in peptide synthesis, drug discovery, and materials science.

References

-

Redemann, C. E., & Dunn, M. S. (1955). DIETHYL ACETAMIDOMALONATE. Organic Syntheses, 35, 37. doi:10.15227/orgsyn.035.0037. [Link]

-

ChemBK. (2022). Diethyl-2-acetamidomalonate. [Link]

-

OpenStax. (2023). 26.3 Synthesis of Amino Acids. In Organic Chemistry. [Link]

-

Fiveable. Synthesis of Amino Acids. Organic Chemistry Class Notes. [Link]

-

Wikipedia. Diethyl acetamidomalonate. [Link]

-

Hunt, I. Ch27: Synthesis of amino acids. University of Calgary, Department of Chemistry. [Link]

-

Wikipedia. Diethyl malonate. [Link]

-

Pharmaffiliates. (n.d.). The Chemical Versatility of Diethyl Acetamidomalonate in Synthesis Applications. [Link]

-

Postnikov, P. S., et al. (2024). Arylation of Diethyl Acetamidomalonate with Diaryliodonium Salts En Route to α-Arylglycines. Organic Letters. [Link]

- Google Patents. (2015).

-

Georganics. Diethyl acetamidomalonate. [Link]

-

Kotha, S., & Singh, K. (2004). N-Alkylation of diethyl acetamidomalonate: synthesis of constrained amino acid derivatives by ring-closing metathesis. Tetrahedron Letters. [Link]

-

Saskoer. 13.7. Reactions with Carboxylic Acid/Ester Electrophiles. In Introduction to Organic Chemistry. [Link]

-

Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863–1868. [Link]

-

Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863–1868. [Link]

-

National Center for Biotechnology Information. (n.d.). Acetamidomalonic acid diethyl ester. PubChem Compound Database. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]

- 3. 26.3 Synthesis of Amino Acids - Organic Chemistry | OpenStax [openstax.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN104610082A - Preparation method of diethyl acetamidomalonate - Google Patents [patents.google.com]

- 8. chembk.com [chembk.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 11. fiveable.me [fiveable.me]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 13.7. Reactions with Carboxylic Acid/Ester Electrophiles – Introduction to Organic Chemistry [saskoer.ca]

- 14. Diethyl acetamidomalonate | 1068-90-2 [chemicalbook.com]

- 15. Diethyl acetamidomalonate | 1068-90-2 [amp.chemicalbook.com]

- 16. Acetamidomalonic acid diethyl ester | C9H15NO5 | CID 14041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]

An In-Depth Technical Guide to the Stability and Storage of Diethyl Acetylaminomalonate

Introduction

Diethyl acetylaminomalonate (DEAM), a derivative of malonic acid diethyl ester, is a cornerstone reagent in synthetic organic chemistry.[1] Its molecular structure, featuring a protected amine on a malonic ester framework, makes it an exceptionally versatile precursor for the synthesis of a wide range of racemic α-amino acids, both natural and unnatural.[1][2] Its application extends into the pharmaceutical industry, where it serves as a critical intermediate in the production of various active pharmaceutical ingredients (APIs).[1] Given its pivotal role, a comprehensive understanding of the chemical stability of DEAM is paramount for ensuring the integrity of starting materials, the reproducibility of synthetic outcomes, and the purity of final products. This guide provides an in-depth analysis of the factors governing the stability of DEAM and outlines field-proven protocols for its optimal storage and handling.

Chemical Profile and Intrinsic Stability

DEAM is a white to light yellow crystalline powder with a melting point in the range of 95-98 °C.[3][4] Its stability is intrinsically linked to the reactivity of its core functional groups: two ethyl ester moieties and one N-acetyl (amide) group.

-

Ester Groups: The two ethyl ester groups are susceptible to hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions.[5] This reactivity is fundamental to its synthetic utility, as the esters are intentionally cleaved during the final steps of amino acid synthesis.[1][2] However, unintentional hydrolysis during storage represents a primary degradation pathway.

-

Amide Group: The acetamido group is generally more stable and less susceptible to hydrolysis than the ester groups.[6] However, under forcing conditions, such as prolonged heating in strong acid or base, this amide bond can also be cleaved.[2]

The central carbon atom, bonded to both carbonyl groups, is acidic and can be deprotonated to form a stable enolate, which is the key reactive species in the malonic ester synthesis.[7] While this reactivity is essential for its intended alkylation reactions, it does not typically contribute to degradation under standard storage conditions.

Factors Influencing Stability & Degradation Pathways

The long-term stability of Diethyl Acetylaminomalonate is primarily influenced by environmental factors such as moisture, pH, and temperature. Understanding these factors is critical to preventing unintended degradation.

Hydrolytic Degradation (Moisture & pH)

The most significant degradation pathway for DEAM is hydrolysis. The presence of water, even atmospheric moisture, can lead to the slow cleavage of the ester linkages. This process is significantly accelerated by the presence of acidic or basic contaminants.

-

Mechanism: Under aqueous acidic or basic conditions, the ester groups are hydrolyzed to carboxylic acids, and the amide bond can also be cleaved, ultimately yielding aminomalonic acid, which is unstable and readily decarboxylates to form glycine. If the central carbon has been alkylated, the corresponding α-amino acid is formed.[1][2] This transformation, while desirable in a controlled synthetic step, leads to impurity formation if it occurs during storage.

Below is a diagram illustrating the primary hydrolytic degradation pathway.

Caption: Workflow for a forced degradation study of DEAM.

Step-by-Step Methodology

-

Preparation of Stock Solution: Accurately weigh and dissolve DEAM in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Heat the mixture in a water bath at 60°C for a defined period (e.g., 4 hours). After heating, cool the solution and neutralize it with an equivalent amount of 1M NaOH.

-

Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Heat the mixture in a water bath at 60°C for a defined period (e.g., 2 hours). After heating, cool the solution and neutralize it with an equivalent amount of 1M HCl.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature, protected from light, for 24 hours.

-

Thermal Degradation: Place a sample of solid DEAM powder in an oven at 80°C for 24 hours. Separately, heat a sealed vial of the stock solution at 80°C for the same duration.

-

Sample Analysis:

-

Prepare an unstressed control sample by diluting the stock solution to the final target concentration.

-

Dilute all stressed samples to the same concentration as the control.

-

Analyze all samples by a developed HPLC-UV method. The method should be capable of resolving the main DEAM peak from any new peaks that appear.

-

-

Data Evaluation:

-

Specificity: Compare the chromatograms of the stressed samples to the control. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the intact DEAM peak.

-

Mass Balance: Calculate the mass balance by summing the peak area of intact DEAM and all degradation products. A result close to 100% indicates that all major degradants have been detected.

-

Degradation Pathway: Identify the conditions that cause the most significant degradation, confirming the compound's susceptibility (e.g., to basic hydrolysis).

-

Conclusion

Diethyl acetylaminomalonate is a robust chemical intermediate that is stable under proper storage conditions. Its primary vulnerability is hydrolytic degradation, which is significantly accelerated by moisture, acids, and bases. By adhering to the recommended protocols—storing the compound in tightly sealed containers in a dry, cool environment away from incompatible materials—researchers can ensure its long-term integrity. Furthermore, the implementation of forced degradation studies provides a verifiable, in-house system for confirming the quality of the material and the validity of analytical methods, upholding the principles of scientific integrity and experimental reproducibility.

References

-

Wikipedia. (n.d.). Diethyl acetamidomalonate. Retrieved January 21, 2026, from [Link]

-

Carl ROTH. (2024). Safety Data Sheet: Diethyl malonate. Retrieved January 21, 2026, from [Link]

-

Organic Syntheses. (n.d.). Diethyl acetamidomalonate. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (n.d.). Diethyl malonate. Retrieved January 21, 2026, from [Link]

-

ChemBK. (2022). Diethyl-2-acetamidomalonate. Retrieved January 21, 2026, from [Link]

-

ILO and WHO. (2021). ICSC 1739 - DIETHYLMALONATE. Retrieved January 21, 2026, from [Link]

-

PubChem - NIH. (n.d.). Acetamidomalonic acid diethyl ester. Retrieved January 21, 2026, from [Link]

-

ARCino. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved January 21, 2026, from [Link]

-

Labinsights. (2023). Some Basic Facts about Forced Degradation Test. Retrieved January 21, 2026, from [Link]

-

Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides. Retrieved January 21, 2026, from [Link]

- Google Patents. (2015). CN104610082A - Preparation method of diethyl acetamidomalonate.

-

PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved January 21, 2026, from [Link]

-

Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Retrieved January 21, 2026, from [Link]

-

Organic Syntheses. (n.d.). Malonic acid, ethylidene-, diethyl ester. Retrieved January 21, 2026, from [Link]

-

Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved January 21, 2026, from [Link]

-

Breckland Scientific Supplies Ltd. (2018). Malonic Acid - SAFETY DATA SHEET. Retrieved January 21, 2026, from [Link]

-

Labogens. (2015). MALONIC ACID FOR SYNTHESIS MSDS. Retrieved January 21, 2026, from [Link]

Sources

- 1. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Diethyl acetamidomalonate | 1068-90-2 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Khan Academy [khanacademy.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Profile of 2-Acetamido-3-ethoxy-3-oxopropanoic Acid: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectroscopic characteristics of 2-Acetamido-3-ethoxy-3-oxopropanoic acid (CAS 54681-67-3). Due to the current scarcity of publicly available empirical data for this specific molecule, this document leverages a predictive approach grounded in the well-documented spectroscopic profile of its close structural analog, Diethyl 2-acetamidomalonate (CAS 1068-90-2). By examining the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this analog, we can extrapolate the expected spectral features of the target compound. This guide details the theoretical underpinnings, standardized data acquisition protocols, and the logical framework for predicting the spectral behavior of this compound, offering a valuable resource for researchers in drug development and organic synthesis.

Introduction: The Need for Spectroscopic Characterization

This compound is a malonic acid derivative with potential applications in organic synthesis, particularly as a building block for more complex molecules. The precise structural elucidation of such compounds is paramount for ensuring the purity, efficacy, and safety of downstream products. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming molecular structure, identifying functional groups, and determining molecular weight.

This guide addresses the current lack of available spectroscopic data for this compound by employing a scientifically rigorous predictive methodology. We will utilize the comprehensive data available for Diethyl 2-acetamidomalonate, which differs only by the substitution of an ethyl ester with a carboxylic acid. This structural difference provides a clear basis for predicting the shifts and patterns in the respective spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns of ¹H and ¹³C nuclei, a detailed picture of the molecular structure can be assembled.

Foundational Principles of NMR

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with non-zero spin, such as ¹H and ¹³C, can absorb electromagnetic radiation at specific frequencies. The exact frequency, or chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing information about the functional groups and neighboring atoms. The area under an NMR signal (integration) is proportional to the number of nuclei generating that signal. Furthermore, the interaction of neighboring non-equivalent nuclei leads to the splitting of signals into multiplets, a phenomenon known as spin-spin coupling, which reveals connectivity within the molecule.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures the reproducibility and quality of NMR data.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. For our target molecule, which contains a carboxylic acid proton, DMSO-d₆ would be a suitable choice to observe this exchangeable proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion and resolution.[1]

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

-

If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to further elucidate the connectivity between protons and carbons.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Caption: General Workflow for FT-IR Spectroscopy.

Analysis of Diethyl 2-acetamidomalonate and Predictions for this compound

Key IR Absorption Bands for Diethyl 2-acetamidomalonate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch (amide) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1680 | Strong | C=O stretch (amide I) |

| ~1540 | Medium | N-H bend (amide II) |

| ~1200 | Strong | C-O stretch (ester) |

Predicted IR Spectrum for this compound

The most significant change will be the introduction of the carboxylic acid functional group.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from approximately 3300 cm⁻¹ to 2500 cm⁻¹, which will likely overlap with the C-H stretching region. This broadness is a hallmark of the hydrogen-bonded dimer of carboxylic acids. [2]* C-H Stretch: Sharp peaks around 2980 cm⁻¹ for the aliphatic C-H bonds will be superimposed on the broad O-H stretch.

-

C=O Stretch (Carboxylic Acid): A strong absorption band is expected around 1700-1725 cm⁻¹. This will likely overlap with the ester carbonyl stretch.

-

C=O Stretch (Ester): A strong absorption will remain around 1735-1750 cm⁻¹.

-

C=O Stretch (Amide): The amide I band will still be present around 1680 cm⁻¹.

-

N-H Bend (Amide): The amide II band will be observed around 1540 cm⁻¹.

-

C-O Stretch: Strong C-O stretching bands for both the ester and carboxylic acid will be present in the 1300-1100 cm⁻¹ region.

The presence of the very broad O-H stretch is the most definitive feature that will distinguish the target molecule from its diethyl ester analog in an IR spectrum. [3]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Foundational Principles of MS

In a mass spectrometer, a sample is first ionized. The resulting ions are then accelerated and separated based on their m/z ratio. A detector then records the abundance of each ion. The resulting mass spectrum is a plot of ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion (M⁺), which provides the molecular weight of the compound.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction and Ionization: The sample can be introduced directly or via a chromatographic system (e.g., GC-MS or LC-MS). Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like our target compound and is commonly used with LC-MS.

-

Mass Analysis: The ions are separated by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition.

Caption: Basic Workflow of a Mass Spectrometry Experiment.

Analysis of Diethyl 2-acetamidomalonate and Predictions for this compound

Mass Spectrometry Data for Diethyl 2-acetamidomalonate

-

Molecular Weight: 217.22 g/mol [4]* High-Resolution MS (ESI+): A calculated value for [M+Na]⁺ (C₉H₁₅NO₅Na) is 240.0842, with a measured value of 240.0824. [1]* Fragmentation: Common fragmentation patterns for esters include the loss of the alkoxy group (-OR) and the entire ester group (-COOR). For Diethyl 2-acetamidomalonate, characteristic fragments would arise from the loss of ethoxy (-OC₂H₅) or the ethyl ester group (-COOC₂H₅).

Predicted Mass Spectrum for this compound

-

Molecular Weight: 189.17 g/mol .

-

Molecular Ion Peak: In ESI, we would expect to see the protonated molecule [M+H]⁺ at m/z 190.07, the sodiated adduct [M+Na]⁺ at m/z 212.05, and the potassiated adduct [M+K]⁺ at m/z 228.03 in positive ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 188.05 would be prominent.

-

Fragmentation: The fragmentation pattern will be different due to the presence of the carboxylic acid.

-

Loss of H₂O: A common fragmentation for carboxylic acids is the loss of water (18 Da) from the molecular ion.

-

Loss of CO₂: Decarboxylation, the loss of carbon dioxide (44 Da), is another characteristic fragmentation pathway for carboxylic acids.

-

Loss of -OC₂H₅: The loss of the ethoxy group (45 Da) from the ester side is still a likely fragmentation.

-

Acylium Ion Formation: Cleavage of the C-C bond between the carbonyls can lead to the formation of acylium ions. [5] The accurate mass measurement by HRMS would be crucial to confirm the elemental formula of C₇H₁₁NO₅.

-

Conclusion

While direct spectroscopic data for this compound is not yet widely available, a robust and scientifically sound prediction of its NMR, IR, and MS spectra can be made by analyzing its close structural analog, Diethyl 2-acetamidomalonate. The key differentiating feature will be the presence of the carboxylic acid group, which is expected to introduce a broad O-H stretch in the IR spectrum, a downfield exchangeable proton in the ¹H NMR spectrum, and characteristic fragmentation patterns (loss of H₂O and CO₂) in the mass spectrum. This predictive guide, coupled with the outlined standardized protocols, provides a strong framework for researchers to identify and characterize this compound with confidence.

References

- Brainly. (2023, August 9). How can you distinguish a carboxylic acid from an ester using IR spectroscopy?

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). Acetamidomalonic acid diethyl ester. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

Sources

Diethyl Acetylaminomalonate (CAS 1068-90-2): A Comprehensive Technical Guide for Synthetic Chemists

This guide provides an in-depth exploration of Diethyl Acetylaminomalonate (DEAM), a pivotal reagent in modern organic synthesis, particularly for researchers, scientists, and professionals in drug development. With the CAS number 1068-90-2, this versatile building block is instrumental in the synthesis of a wide array of alpha-amino acids and is a key intermediate in the production of various pharmaceuticals.[1][2][3] This document will delve into its fundamental properties, synthesis, reactivity, and practical applications, offering field-proven insights and detailed experimental protocols.

Core Characteristics of Diethyl Acetylaminomalonate

Diethyl Acetylaminomalonate is a white to light yellow crystalline powder. Structurally, it is a derivative of diethyl malonate, where one of the acidic alpha-hydrogens is substituted with an acetylamino group. This substitution pattern is central to its utility, providing a masked amino group that can be revealed later in a synthetic sequence.

Physicochemical Properties

A summary of the key physicochemical properties of Diethyl Acetylaminomalonate is presented in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 1068-90-2 | [4] |

| Molecular Formula | C₉H₁₅NO₅ | [4] |

| Molecular Weight | 217.22 g/mol | [4] |

| Melting Point | 95-98 °C | [2] |

| Boiling Point | 185 °C at 20 mmHg | [2] |

| Appearance | White to light yellow crystalline powder | [2] |

| Solubility | Soluble in chloroform and methanol; slightly soluble in water.[2] | |

| pKa | 11.93 ± 0.59 (Predicted) | [2] |

Synthesis of Diethyl Acetylaminomalonate: A Validated Protocol

The synthesis of Diethyl Acetylaminomalonate is a well-established procedure, often performed via the nitrosation of diethyl malonate followed by a reductive acetylation.[1][5] The protocol described here is a robust and scalable method adapted from established literature.[5][6]

Experimental Workflow: Synthesis of DEAM

Caption: Malonic ester synthesis of α-amino acids using DEAM.

Exemplary Protocol: Synthesis of Racemic Phenylalanine

[1]

-

Deprotonation: In a suitable reaction vessel, dissolve Diethyl Acetylaminomalonate in absolute ethanol. Add one equivalent of sodium ethoxide to generate the enolate in situ.

-

Expert Insight: Sodium ethoxide is a strong enough base to deprotonate the acidic α-hydrogen of the malonic ester moiety, forming a nucleophilic enolate. The choice of an alkoxide base corresponding to the ester (ethoxide for an ethyl ester) prevents transesterification. [7]2. Alkylation: To the solution of the enolate, add a slight excess of benzyl chloride. The reaction is typically stirred at room temperature or with gentle heating until completion (monitored by TLC). [1]3. Hydrolysis and Decarboxylation: After the alkylation is complete, the solvent is removed, and the residue is treated with aqueous acid (e.g., HCl). The mixture is heated to reflux. This step hydrolyzes both the ester and the amide functionalities and subsequently decarboxylates the resulting malonic acid derivative to yield racemic phenylalanine. [8] * Causality: The heating in an acidic medium is essential to drive both the hydrolysis and the decarboxylation reactions to completion. [8]The yield for this synthesis is reported to be around 65%. [1] This versatile methodology can be extended to synthesize a wide range of natural and unnatural α-amino acids by simply varying the alkylating agent. [1]For instance, using propiolactone leads to the formation of racemic glutamic acid in high yield (87%). [1]

-

Applications in Drug Development

The utility of Diethyl Acetylaminomalonate extends beyond the synthesis of simple amino acids. It is a crucial intermediate in the production of several pharmaceuticals.

-

Fingolimod: This immunomodulating drug, used to treat multiple sclerosis, utilizes Diethyl Acetylaminomalonate in its synthesis pathway. [1][3]* Other Pharmaceuticals: It serves as an important intermediate in the synthesis of vitamins B1 and B6, barbiturates, and non-steroidal anti-inflammatory agents. [2]It is also a precursor for novobiocin analogues which are potential heat shock protein 90 inhibitors. [2]

Spectroscopic Characterization

For quality control and reaction monitoring, a thorough understanding of the spectroscopic profile of Diethyl Acetylaminomalonate is essential.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of DEAM.

¹H NMR (300 MHz, CDCl₃) δ [ppm]: [9]* 6.67 (d, J=5.7 Hz, 1H, NH)

-

5.18 (d, J=7.1 Hz, 1H, α-CH)

-

4.27 (m, 4H, -O-CH₂-CH₃)

-

2.08 (s, 3H, -C(=O)-CH₃)

-

1.30 (t, J=7.1 Hz, 6H, -O-CH₂-CH₃)

¹³C NMR (75 MHz, CDCl₃) δ [ppm]: [9]* 169.5 (C=O, amide)

-

166.5 (C=O, ester)

-

62.6 (-O-CH₂-CH₃)

-

56.5 (α-CH)

-

22.8 (-C(=O)-CH₃)

-

14.0 (-O-CH₂-CH₃)

Protocol for NMR Data Acquisition: [9]1. Dissolve 5-25 mg (for ¹H NMR) or 50-100 mg (for ¹³C NMR) of Diethyl Acetylaminomalonate in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a high-quality NMR tube. 2. Acquire the spectrum on a suitable NMR spectrometer (e.g., 300 MHz). 3. Reference the chemical shifts to the internal standard tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Key IR Absorption Bands (cm⁻¹): [4]* ~3300 (N-H stretch)

-

~1740 (C=O stretch, ester)

-

~1680 (C=O stretch, amide I)

-

~1530 (N-H bend, amide II)

Protocol for IR Data Acquisition: [9]1. Obtain the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer. 2. For a solid sample, an Attenuated Total Reflectance (ATR) accessory can be used for neat analysis. Alternatively, prepare a KBr pellet or a Nujol mull. 3. Record the spectrum over the mid-IR range of 4000-400 cm⁻¹. 4. A background spectrum should be acquired prior to the sample scan to subtract atmospheric contributions.

Safety and Handling

Diethyl Acetylaminomalonate is an eye irritant and is harmful if swallowed. [4]It is also a combustible liquid. When heated to decomposition, it emits toxic fumes of nitrogen oxides. [2] Precautionary Measures: * Keep away from heat, sparks, and open flames.

-

Wear protective gloves, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

Store in a well-ventilated place and keep cool.

-

Dispose of contents/container to an approved waste disposal plant.

Conclusion

Diethyl Acetylaminomalonate is a cornerstone reagent in organic synthesis, offering a reliable and versatile route to a vast array of α-amino acids and complex pharmaceutical intermediates. Its well-defined synthesis and reactivity profile, coupled with a clear understanding of its properties and handling requirements, empower researchers and drug development professionals to leverage its full potential in their synthetic endeavors. This guide has provided a comprehensive overview, from fundamental data to practical, field-tested protocols, to support the effective and safe utilization of this important chemical compound.

References

-

Wikipedia. Diethyl acetamidomalonate. [Link]

-

Organic Syntheses. Diethyl acetamidomalonate. [Link]

-

PubChem. Acetamidomalonic acid diethyl ester. [Link]

- Google Patents.

-

YouTube. Malonic Ester Synthesis Reactions and Mechanism (Using Diethyl Malonate). [Link]

-

Sciencemadness.org. Synthesis of diethyl diethylmalonate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Diethyl Acetamidomalonate in Pharmaceutical Synthesis. [Link]

-

NIST WebBook. Diethyl malonate. [Link]

Sources

- 1. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]

- 2. Diethyl acetamidomalonate | 1068-90-2 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Acetamidomalonic acid diethyl ester | C9H15NO5 | CID 14041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]